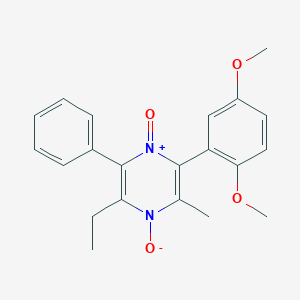
N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide
Descripción general
Descripción
N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide (CFBE) is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. CFBE is a small molecule that acts as an inhibitor of a class of enzymes called histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, neurological disorders, and inflammation.
Mecanismo De Acción
N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide promotes the acetylation of histones, which leads to changes in gene expression that can have therapeutic benefits. In addition, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to have non-HDAC-mediated effects, including the inhibition of the NF-κB pathway, which plays a critical role in inflammation.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, and to sensitize cells to chemotherapy and radiation therapy. In neurological disorders, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to promote neuroprotection and reduce inflammation. In addition, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to have anti-inflammatory effects in a variety of conditions, including asthma and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide is that it is a small molecule that can be easily synthesized and modified, which makes it a useful tool for studying the role of HDACs in disease. In addition, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. One limitation of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide is that its effects on HDACs can be non-specific, which can complicate interpretation of experimental results. In addition, the optimal dosing and administration of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide for therapeutic purposes is still being investigated.
Direcciones Futuras
There are a number of future directions for research on N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide. One area of interest is the development of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide as a therapeutic agent for cancer, neurological disorders, and inflammation. In addition, there is interest in developing more specific inhibitors of HDACs that can be used to study the role of individual HDACs in disease. Finally, there is interest in understanding the non-HDAC-mediated effects of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide, and in developing compounds that can selectively target these pathways.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been extensively studied for its potential therapeutic applications. In cancer research, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has also shown promise in the treatment of neurological disorders, including Alzheimer's disease and Huntington's disease, by promoting neuroprotection and reducing inflammation. In addition, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been studied for its potential anti-inflammatory effects in a variety of conditions, including asthma and inflammatory bowel disease.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-13-9-7-12(8-10-13)11-18-15(20)16(21)19-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGVUWCUEGVHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4393146.png)
![5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4393154.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393171.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide](/img/structure/B4393181.png)
![methyl [9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B4393188.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4393198.png)

![3-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393212.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4393217.png)
![3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4393233.png)


![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)